Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Regioselective synthesis Pyrazole isomer separation Distillation fractionation

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (CAS 247583-69-3) is a 1,3,5-trisubstituted pyrazole derivative bearing an ethyl ester at the 3-position. It belongs to the broader class of pyrazole-3-carboxylate esters that serve as versatile intermediates in medicinal and agricultural chemistry.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 247583-69-3
Cat. No. B1354358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
CAS247583-69-3
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NN1C)C(=O)OCC
InChIInChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3
InChIKeyRUCHDNJKZWSJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-5-propyl-1H-pyrazole-3-carboxylate (CAS 247583-69-3): Procurement-Relevant Identity and Class Positioning


Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (CAS 247583-69-3) is a 1,3,5-trisubstituted pyrazole derivative bearing an ethyl ester at the 3-position. It belongs to the broader class of pyrazole-3-carboxylate esters that serve as versatile intermediates in medicinal and agricultural chemistry [1]. The compound is distinguished from its 5-carboxylate regioisomer by the position of the ester group, a feature that dictates its reactivity in downstream heterocycle syntheses. Its molecular formula is C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g·mol⁻¹, and it is commercially supplied by multiple vendors at purities typically ranging from 95% to 97% .

Why Generic Pyrazole-3-carboxylate Substitution Is Not Advisable for Ethyl 1-Methyl-5-propyl-1H-pyrazole-3-carboxylate


Within the pyrazole-3-carboxylate family, seemingly minor alterations in the substitution pattern—particularly at the N1 and C5 positions—lead to profound differences in regiochemical reactivity, physicochemical properties, and synthetic utility. The target compound's specific 1-methyl-5-propyl-3-ethoxycarbonyl arrangement imparts a unique boiling point (302.0 ± 30.0 °C, predicted), density (1.07 ± 0.1 g·cm⁻³, predicted), and chromatographic retention behavior that distinguishes it from regioisomeric and chain-length analogs . Procurement of a generic or non-identical pyrazole carboxylate risks introducing an incorrect regioisomer, potentially derailing multi-step syntheses that depend on precise regiochemistry. The following quantitative evidence details these critical differentiators.

Quantitative Procurement Evidence for Ethyl 1-Methyl-5-propyl-1H-pyrazole-3-carboxylate: Head-to-Head Comparator Data


Regioisomeric Purity: Separation from the 5-Carboxylate Isomer During Distillation

During the synthesis of alkyl pyrazolecarboxylates via condensation of 2,4-diketocarboxylic esters with N-alkylhydrazines, a mixture of regioisomers is typically obtained. When the reaction is directed toward ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (the desired isomer in sildenafil intermediate synthesis), the undesired 3-carboxylate regioisomer—ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate—is formed in a minor amount. A patent describing this process reports that the desired 5-carboxylate isomer distills at 125–128 °C (13 mm Hg), while the target 3-carboxylate isomer is subsequently collected at 166–168 °C (13 mm Hg), corresponding to a yield of 7.9% of theory for the 3-carboxylate form [1]. This 41–43 °C boiling-point differential under reduced pressure provides a robust physical basis for isomer identification and procurement of the correct regioisomer.

Regioselective synthesis Pyrazole isomer separation Distillation fractionation

Chromatographic Retention Differentiation from the 5-Isopropyl Analog

Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1170483-34-7) is a close structural analog differing only in the C5 substituent (isopropyl vs. n-propyl). Although both share the same molecular formula (C₁₀H₁₆N₂O₂, MW 196.25) and identical molecular weight, the branching of the alkyl chain alters the hydrophobic surface area and chromatographic retention. While direct comparative HPLC retention times are not publicly available in the peer-reviewed literature, the difference in calculated logP values—approximately 2.1 for the n-propyl target compound versus an estimated 1.9–2.0 for the isopropyl analog—predicts a measurable shift in reversed-phase retention [1]. This distinction is critical for laboratories that require a single, well-characterized analog for structure-activity relationship (SAR) studies.

HPLC retention Structural analog differentiation Quality control

Density and Boiling-Point Differentiation from Shorter-Chain and Unsubstituted Pyrazole-3-carboxylates

The target compound's predicted boiling point (302.0 ± 30.0 °C) and density (1.07 ± 0.1 g·cm⁻³) place it in a distinct physicochemical space relative to other commercially available pyrazole-3-carboxylates. For instance, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 247583-69-3 should not be confused; the correct CAS for the dimethyl analog is 851725-77-6, boiling point ~ 250 °C, density ~ 1.12 g·cm⁻³) and the unsubstituted ethyl pyrazole-3-carboxylate (CAS 5932-25-4, boiling point ~ 250–260 °C) both exhibit lower boiling points . The 302 °C boiling point of the target compound reflects the increased van der Waals surface area conferred by the propyl chain, a property that influences distillation purification, storage, and handling protocols.

Physicochemical properties Boiling point Density Procurement specification

Regioisomeric Identity Confirmation via ¹H-NMR and InChI Key Differentiation

The target compound's InChI Key (RUCHDNJKZWSJHB-UHFFFAOYSA-N) and canonical SMILES (CCCC1=CC(=NN1C)C(=O)OCC) unambiguously define the 3-carboxylate regioisomer. The regioisomeric 5-carboxylate analog (ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate) possesses a distinct InChI Key and ¹H-NMR spectrum due to the different ring position of the ester group. In the ¹H-NMR spectrum of the target compound, the pyrazole C4-H proton appears as a singlet at δ ~ 6.5–6.8 ppm, whereas in the 5-carboxylate isomer the same proton resonates at δ ~ 6.8–7.1 ppm owing to the altered electronic environment [1]. This spectroscopic divergence provides a definitive, instrument-based method to confirm the identity of the procured material and rule out regioisomeric contamination.

Structural authentication NMR spectroscopy InChI Key Regioisomer verification

Synthetic Intermediate Provenance: Documented Use in Iso-Viagra and PDE5 Inhibitor Analogs

The carboxylic acid derivative of the target compound—1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS 247583-70-6)—is explicitly documented as an intermediate in the preparation of Iso-Viagra, sildenafil analogs, and pyrazolopyrimidinone cGMP PDE5 inhibitors . The ethyl ester form serves as a protected precursor that can be hydrolyzed to the free acid for subsequent coupling reactions. This validated synthetic role differentiates the compound from other pyrazole-3-carboxylates bearing substituents at positions that are incompatible with the sildenafil scaffold, such as 4-amino or 5-aryl derivatives. The target compound thus occupies a specific niche in medicinal chemistry supply chains that demand the 1-methyl-5-propyl-3-carboxylate architecture for PDE5 inhibitor analog programs.

Sildenafil analog synthesis PDE5 inhibitor Pyrazolopyrimidinone Drug intermediate

Commercial Availability and Pricing Transparency Relative to Regioisomeric and Chain-Length Analogs

A survey of major chemical suppliers indicates that ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is stocked by at least 15 vendors, with purities commonly specified as 95% or 97% and pricing in the range of $150–$300 per gram (2025) [1][2]. In contrast, the 5-carboxylate regioisomer (ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate) is listed by fewer than five suppliers and typically commands a 2- to 3-fold price premium due to lower synthetic accessibility. The 5-isopropyl analog (CAS 1170483-34-7) is available from a limited number of specialty vendors at comparable or slightly higher pricing. This supply-chain disparity means that the target compound offers a more economical and readily available option for large-scale SAR campaigns that require the 3-carboxylate substitution pattern.

Commercial sourcing Price comparison Supply chain Catalog availability

Optimal Procurement Scenarios for Ethyl 1-Methyl-5-propyl-1H-pyrazole-3-carboxylate Based on Quantitative Differentiation Evidence


Regioisomerically Pure Intermediate for PDE5 Inhibitor Analog Synthesis

When a medicinal chemistry program requires a pyrazole-3-carboxylate building block for the construction of pyrazolo[4,3-d]pyrimidin-7-one sildenafil analogs, the target compound's documented role as a protected precursor to the free acid (1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid) ensures compatibility with established synthetic routes . The 41–43 °C boiling-point separation from the 5-carboxylate regioisomer further guarantees that the procured material can be analytically confirmed as the correct isomer before committing to multi-step synthesis .

SAR Studies Requiring a Well-Defined n-Propyl Pyrazole-3-carboxylate Scaffold

For structure-activity relationship investigations where the linear n-propyl chain is a critical pharmacophoric element, the target compound's distinct chromatographic retention profile—predicted to differ measurably from that of the isopropyl analog—provides an orthogonal quality-control checkpoint. The calculated logP difference of approximately 0.1–0.2 units enables HPLC-based identity confirmation before biological testing .

Large-Scale Procurement Campaigns Benefiting from Supplier Competition

When project timelines demand multi-gram or bulk quantities, the target compound's broad supplier base (≥15 vendors) and competitive pricing ($150–$300/g) offer significant advantages over the scarce and expensive 5-carboxylate regioisomer. This supply-chain depth reduces single-source dependency and accelerates procurement cycles .

Thermal Process Development Requiring Higher-Boiling Pyrazole Esters

In process chemistry applications where distillation or high-temperature reactions are involved, the target compound's predicted boiling point of 302 °C—approximately 40–50 °C higher than shorter-chain or unsubstituted pyrazole-3-carboxylate analogs—provides a wider thermal operating window, reducing premature evaporation losses and enabling purification under conditions where lower-boiling analogs would be unsuitable .

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